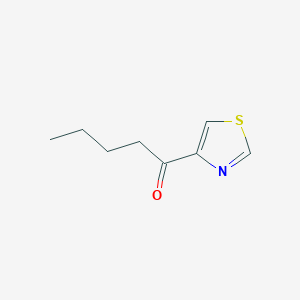![molecular formula C6H3Cl2N3O2S B13066350 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Vorbereitungsmethoden
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride typically involves multiple steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The sulfonyl chloride group is subsequently introduced through a sulfonation reaction. The reaction conditions often require the use of specific reagents such as diisopropylethylamine and solvents like toluene under an inert atmosphere .
Analyse Chemischer Reaktionen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is exploited in various biochemical assays and research applications.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride can be compared with other similar compounds such as:
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a similar core structure but with a nitrile group instead of a sulfonyl chloride group.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has two chlorine atoms and lacks the sulfonyl chloride group.
Eigenschaften
Molekularformel |
C6H3Cl2N3O2S |
|---|---|
Molekulargewicht |
252.08 g/mol |
IUPAC-Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-6-4-1-2-5(14(8,12)13)11(4)10-3-9-6/h1-3H |
InChI-Schlüssel |
YGJWIFMLGOVCHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=NN2C(=C1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)

![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)

![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)




